5-Bromo-2-isopropoxybenzoic acid chemical properties
5-Bromo-2-isopropoxybenzoic acid chemical properties
An In-Depth Technical Guide to 5-Bromo-2-isopropoxybenzoic Acid
Introduction
5-Bromo-2-isopropoxybenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a pivotal building block in modern medicinal chemistry. With the molecular formula C₁₀H₁₁BrO₃, this compound integrates three key functional groups—a carboxylic acid, an isopropoxy ether, and an aryl bromide—that impart a unique combination of reactivity and physicochemical properties.[1] While it does not possess a known mechanism of action on its own, its true value lies in its role as a sophisticated intermediate in the synthesis of high-value, biologically active molecules.[1]
Most notably, 5-Bromo-2-isopropoxybenzoic acid is a key precursor in the industrial-scale manufacturing of a new class of antidiabetic drugs known as Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[1][2] SGLT2 inhibitors represent a significant advancement in the treatment of type-2 diabetes by promoting the excretion of glucose in the urine, a mechanism independent of insulin pathways.[3][4] The successful scale-up of this intermediate's production underscores its importance in the pharmaceutical industry.[1]
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-isopropoxybenzoic acid, its synthesis and reactivity, spectroscopic profile, and critical safety considerations, designed for researchers, chemists, and drug development professionals.
Chemical Identity and Physicochemical Properties
The molecular architecture of 5-Bromo-2-isopropoxybenzoic acid is centered on a benzoic acid core, with a bromine atom at the 5-position and an isopropoxy group at the 2-position relative to the carboxyl function.[1] This specific arrangement of substituents dictates its physical and chemical behavior.
Compound Identification
| Identifier | Value |
| IUPAC Name | 5-bromo-2-propan-2-yloxybenzoic acid |
| CAS Number | 62176-16-3 |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol [1] |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)C(=O)O |
| InChI Key | KFUGUFQWYMSJBN-UHFFFAOYSA-N |
Physicochemical Characteristics
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on its structure and comparison with related analogs.
| Property | Estimated Value / Description | Rationale and Context |
| Appearance | White to off-white solid. | As described by chemical suppliers.[1] |
| Melting Point | ~140-160 °C (Estimated) | Structurally similar compounds like 5-Bromo-2-chlorobenzoic acid have a melting point of 154-156 °C.[5] The isopropoxy group may slightly alter this value. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., methanol, ethanol, DMSO, DMF). | The molecule has both hydrophilic (carboxylic acid) and lipophilic (aromatic ring, isopropoxy, bromine) regions, driving this solubility profile.[1] |
| pKa | ~3.0 - 4.0 (Estimated) | The pKa of benzoic acid is ~4.2. The electron-withdrawing bromine atom increases acidity (lowers pKa). For reference, 2-bromobenzoic acid has a pKa of 2.84.[1] The electron-donating isopropoxy group at the ortho position will slightly decrease acidity (increase pKa) through resonance, resulting in an intermediate value. |
| LogP | ~3.0 - 3.5 (Estimated) | The presence of the lipophilic bromine atom and the isopropoxy group significantly increases the octanol-water partition coefficient compared to simpler benzoic acids. The calculated XlogP for the similar 5-Bromo-2-chloro-4-isopropoxybenzoic acid is 3.5.[6] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of 5-Bromo-2-isopropoxybenzoic acid. Below are the expected characteristics based on its molecular structure.
¹H NMR (Proton Nuclear Magnetic Resonance)
(Predicted for CDCl₃ solvent)
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~11.0-13.0 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid group. Its chemical shift can be highly variable and concentration-dependent.
-
~8.0-8.2 ppm (d, 1H): A doublet for the aromatic proton at the C6 position. It is ortho to the carboxylic acid and meta to the bromine, leading to a downfield shift.
-
~7.5-7.7 ppm (dd, 1H): A doublet of doublets for the aromatic proton at the C4 position, showing coupling to both C3 and C5 protons (meta and ortho coupling, respectively).
-
~6.9-7.1 ppm (d, 1H): A doublet for the aromatic proton at the C3 position, adjacent to the electron-donating isopropoxy group, causing an upfield shift.
-
~4.6-4.8 ppm (septet, 1H): A septet for the methine (-CH) proton of the isopropoxy group, split by the six equivalent methyl protons.
-
~1.4 ppm (d, 6H): A doublet for the six equivalent methyl (-CH₃) protons of the isopropoxy group, split by the single methine proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
(Predicted)
-
~165-170 ppm: Carboxylic acid carbonyl carbon (C=O).
-
~155-160 ppm: Aromatic carbon attached to the isopropoxy group (C2).
-
~115-140 ppm: Four aromatic carbons (C1, C3, C4, C6).
-
~110-115 ppm: Aromatic carbon attached to the bromine atom (C5).
-
~70-75 ppm: Isopropoxy methine carbon (-CH).
-
~20-25 ppm: Isopropoxy methyl carbons (-CH₃).
FT-IR (Fourier-Transform Infrared Spectroscopy)
-
~2500-3300 cm⁻¹ (broad): A very broad O-H stretching band characteristic of a hydrogen-bonded carboxylic acid.
-
~2950-3000 cm⁻¹: C-H stretching from the isopropoxy and aromatic groups.
-
~1680-1710 cm⁻¹ (strong): A strong, sharp C=O stretching absorption for the carboxylic acid carbonyl group.
-
~1600, ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~1250-1300 cm⁻¹: C-O stretching for the aryl ether bond.
-
~550-650 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Expect a characteristic pair of peaks for the molecular ion due to the presence of bromine isotopes. The peaks will be at m/z 258 and m/z 260, with a nearly 1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragmentation: Common fragmentation patterns would include the loss of the isopropoxy group, the loss of the entire isopropyl group (-43 Da), and the loss of the carboxyl group (-45 Da).[1]
Synthesis and Purification
The synthesis of 5-Bromo-2-isopropoxybenzoic acid can be achieved via several strategic routes, typically involving the introduction of the three key functional groups onto the benzene ring. The choice of route often depends on the availability of starting materials and the desired scale of production. Common strategies include the bromination of 2-isopropoxybenzoic acid or the alkylation of 5-bromosalicylic acid.[1]
General Synthetic Workflow
The diagram below illustrates a common and logical synthetic pathway starting from the commercially available 2-isopropoxybenzoic acid. This pathway is advantageous as the directing effects of the existing substituents facilitate selective bromination at the desired position.
Caption: General workflow for synthesizing 5-Bromo-2-isopropoxybenzoic acid.
Protocol: Synthesis via Bromination of 2-Isopropoxybenzoic Acid
This protocol describes a laboratory-scale synthesis. The causality behind the choice of reagents is critical: N-Bromosuccinimide (NBS) is chosen as a safer and more selective brominating agent compared to liquid bromine, and acetic acid serves as a polar protic solvent that can facilitate the electrophilic aromatic substitution.
Materials:
-
2-Isopropoxybenzoic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium chloride (brine) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Ethanol & Deionized Water (for recrystallization)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-isopropoxybenzoic acid in glacial acetic acid (~5-10 mL per gram of acid).
-
Bromination: To the stirring solution, add N-Bromosuccinimide portion-wise over 15-20 minutes at room temperature. Rationale: Portion-wise addition helps control the reaction exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: Pour the reaction mixture slowly into a beaker containing ice-cold water (10x the volume of acetic acid used). A white precipitate should form.
-
Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers sequentially with 10% sodium thiosulfate solution (to quench any remaining bromine), deionized water, and finally with brine. Rationale: The thiosulfate wash is a self-validating step to ensure no reactive bromine species carry over.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford pure 5-Bromo-2-isopropoxybenzoic acid as a white crystalline solid.
Chemical Reactivity and Derivatization
The reactivity of 5-Bromo-2-isopropoxybenzoic acid is governed by the interplay of its three functional groups.
-
Carboxylic Acid: Undergoes typical reactions such as esterification, conversion to acid chlorides, amides, and reduction to the corresponding alcohol.
-
Aromatic Ring: The ring is activated by the electron-donating isopropoxy group and deactivated by the electron-withdrawing bromine and carboxyl groups. The ortho-para directing isopropoxy group is the dominant director for further electrophilic aromatic substitution.
-
Aryl Bromide: The C-Br bond can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful handle for introducing molecular complexity. It can also undergo nucleophilic aromatic substitution under harsh conditions.
Caption: Key reactivity sites and potential derivatizations of the title compound.
Protocol: Fischer Esterification to Methyl 5-bromo-2-isopropoxybenzoate
This protocol details the conversion of the carboxylic acid to its methyl ester, a common derivatization to protect the acid or modify solubility.
Materials:
-
5-Bromo-2-isopropoxybenzoic acid (1.0 eq)
-
Methanol (large excess, acts as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount, ~2-3 drops)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Suspend 5-Bromo-2-isopropoxybenzoic acid in an excess of methanol in a round-bottom flask.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 3-5 hours, monitoring by TLC. Rationale: The reaction is an equilibrium; using a large excess of methanol drives it towards the product side.
-
Neutralization: Cool the reaction to room temperature and carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the product into ethyl acetate. Wash the organic layer with water and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl ester, which can be further purified by column chromatography if necessary.
Applications in Drug Discovery and Development
The primary and most significant application of 5-Bromo-2-isopropoxybenzoic acid is its use as a crucial building block in the synthesis of SGLT2 inhibitors.[1]
-
Intermediate for SGLT2 Inhibitors: This compound serves as a key fragment for constructing the core structure of several developmental and approved SGLT2 inhibitors.[1][2] The synthesis often involves coupling this acid (or a derivative) with a glucose-like moiety. The isopropoxy and bromo substituents are critical for modulating the final drug's binding affinity, selectivity, and pharmacokinetic profile.
-
Scaffold for Chemical Libraries: Due to its multiple reactive handles, it is a valuable scaffold for combinatorial chemistry. Researchers can systematically modify the acid, the ether, or the bromide position to generate libraries of new chemical entities for screening against various biological targets.[1]
-
Material Science: The unique electronic and structural features of the molecule give it potential for application in the development of novel polymers or functional materials, although this area is less explored than its pharmaceutical applications.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 5-Bromo-2-isopropoxybenzoic acid is paramount to ensure safety. The following guidelines are based on standard safety data for carboxylic acids and halogenated aromatic compounds.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary.
-
-
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
-
First-Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.
-
Conclusion
5-Bromo-2-isopropoxybenzoic acid is a highly functionalized and synthetically versatile molecule. Its value is not in its intrinsic biological activity but in its enabling role as a key intermediate for complex target molecules, most notably the SGLT2 inhibitors that are transforming diabetes care. A thorough understanding of its physicochemical properties, spectroscopic signatures, and chemical reactivity is essential for scientists leveraging this compound in research and development, ensuring its efficient and safe application in the creation of next-generation therapeutics and materials.
References
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Ali, A., et al. (2024). Breaking boundaries in diabetic nephropathy treatment: design and synthesis of novel steroidal SGLT2 inhibitors. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). US20170240520A1 - Process for preparing sglt2 inhibitors and intermediates thereof.
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Castanedo, G., et al. (2010). Synthesis and SAR of Benzisothiazole- and Indolizine-β-d-glucopyranoside Inhibitors of SGLT2. PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). 5-bromo-3-isopropoxybenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-chloro-4-isopropoxybenzoic acid. Retrieved from [Link]
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CP Lab Safety. (n.d.). 5-Bromo-2-isopropoxybenzoic acid, 98% Purity. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]
-
Li, A. R., et al. (2011). Discovery of non-glucoside SGLT2 inhibitors. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromosalicylic acid. Retrieved from [Link]
Sources
- 1. Buy 5-Bromo-2-isopropoxybenzoic acid | 62176-16-3 [smolecule.com]
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